molecular formula C9H9NO6 B108221 Stizolobic acid CAS No. 15911-87-2

Stizolobic acid

Numéro de catalogue: B108221
Numéro CAS: 15911-87-2
Poids moléculaire: 227.17 g/mol
Clé InChI: KQZBVNZAEQASKU-YFKPBYRVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Stizolobic acid is biosynthesized in higher plants, particularly in the etiolated seedlings of Stizolobium hassjoo . The biosynthesis involves the conversion of L-dihydroxyphenylalanine into stizolobinic acid and this compound in the presence of NADP+ or NAD+ under aerobic conditions . The enzyme system responsible for this conversion includes stizolobinate synthase .

Industrial Production Methods: There is limited information on the industrial production methods of this compound. Most of the available data focuses on its biosynthesis in plants rather than synthetic industrial processes.

Analyse Des Réactions Chimiques

Types of Reactions: Stizolobic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of amino and carboxylic acid groups makes it reactive under different conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the carbonyl groups in this compound.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, using reagents like alkyl halides or acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Applications De Recherche Scientifique

Pharmacological Applications

1.1 Neurotransmitter Modulation

Stizolobic acid acts as a competitive antagonist of glutamate at the crayfish neuromuscular junction, reducing excitatory junctional potentials in a concentration-dependent manner. This property suggests its potential use in neurological research and therapeutic applications related to glutamate-mediated excitotoxicity, which is implicated in various neurodegenerative diseases .

1.2 Toxicological Insights

Research has indicated that this compound may contribute to the toxic effects observed in cases of poisoning, particularly those involving the consumption of Amanita pantherina (panther cap mushroom). Symptoms of intoxication include hallucinations and central nervous system depression, highlighting the need for further investigation into its safety profile and mechanisms of action .

Case Studies and Experimental Findings

2.1 Case Study: Amanita Pantherina Poisoning

A notable case study documented the effects of this compound in patients who ingested Amanita pantherina. Symptoms included severe hallucinations and altered mental states, with this compound identified as one of the active compounds contributing to these effects. The study emphasized the importance of recognizing this compound's role in mushroom toxicity .

2.2 Biosynthesis Research

Studies on the biosynthesis of this compound have utilized radiolabeled precursors such as L-[U-14C] phenylalanine and L-[U-14C] tyrosine. These investigations confirmed that both stizolobinic and stizolobic acids are synthesized from 3,4-dihydroxyphenylalanine (DOPA) via specific enzymatic pathways. This research not only elucidates the metabolic pathways involved but also opens avenues for biotechnological applications in producing these amino acids .

Comparative Data Table

The following table summarizes key findings related to this compound's pharmacological effects and applications:

Property/Study Findings
Neurotransmitter Interaction Competitive antagonist of glutamate; reduces excitatory junctional potentials
Toxicity Case Study Symptoms include hallucinations; linked to Amanita pantherina poisoning
Biosynthesis Pathway Synthesized from DOPA; involves L-phenylalanine and L-tyrosine as precursors
Potential Applications Neuroprotective research; understanding glutamate toxicity mechanisms

Mécanisme D'action

The mechanism of action of stizolobic acid involves its interaction with specific enzymes and metabolic pathways in plants. It is synthesized from L-dihydroxyphenylalanine through a series of enzymatic reactions involving stizolobinate synthase . The molecular targets include enzymes involved in amino acid metabolism and pyran ring formation.

Comparaison Avec Des Composés Similaires

Uniqueness: Stizolobic acid is unique due to its specific biosynthesis pathway and its occurrence in the sap of Stizolobium hassjoo. Its structure, which includes a pyran ring and multiple functional groups, distinguishes it from other amino acids.

Activité Biologique

Stizolobic acid is a non-proteinogenic amino acid derived from the plant Stizolobium hassjoo . It has garnered attention due to its unique biological activities, particularly as a competitive antagonist at glutamate receptors. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological effects, biosynthesis, and potential therapeutic implications.

Chemical Structure and Biosynthesis

This compound is classified as a heterocyclic 2-oxo-pyran amino acid. Its biosynthesis in Stizolobium hassjoo involves the incorporation of precursors such as phenylalanine and tyrosine. Research indicates that this compound can be synthesized from 3,4-dihydroxyphenylalanine (DOPA) through specific enzymatic pathways. The incorporation of radiolabeled precursors has demonstrated that this compound retains only 4.4% of tritium activity compared to stizolobinic acid, which retains 55% in similar conditions, suggesting different metabolic fates for these compounds .

Table 1: Biosynthetic Pathway of this compound

PrecursorRetention of Tritium Activity (%)
DOPAVariable
Stizolobinic Acid55
This compound4.4

Pharmacological Effects

This compound exhibits significant pharmacological properties, particularly in modulating synaptic transmission. It acts as a competitive antagonist at the quisqualate-type glutamate receptors, effectively reducing excitatory junctional potentials in crayfish neuromuscular junctions . This antagonistic action is concentration-dependent, indicating a potential for therapeutic applications in conditions characterized by excessive glutamate activity.

Case Study: Neuromuscular Junction Modulation

In a study examining the effects of this compound on crayfish neuromuscular junctions, it was found that both stizolobic and stizolobinic acids reduced responses to glutamate without affecting GABA responses. The potency of this compound was approximately five times greater than that of stizolobinic acid . This suggests that this compound may have applications in treating neurological disorders where glutamate plays a detrimental role.

Table 2: Toxicological Effects of Related Compounds

CompoundSymptoms ObservedLD50 (mg/kg)
MuscimolHallucinations, nausea4.5 (i.v.)
Ibotenic AcidSeizures, cognitive impairmentVaries
This compoundLimited data; potential CNS effectsNot established

Propriétés

IUPAC Name

4-[(2S)-2-amino-2-carboxyethyl]-6-oxopyran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO6/c10-5(8(12)13)1-4-2-6(9(14)15)16-7(11)3-4/h2-3,5H,1,10H2,(H,12,13)(H,14,15)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQZBVNZAEQASKU-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(OC1=O)C(=O)O)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(OC1=O)C(=O)O)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO6
Record name Stizolobic acid
Source Wikipedia
URL https://en.wikipedia.org/wiki/Stizolobic_acid
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90166588
Record name Stizolobic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90166588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15911-87-2
Record name (αS)-α-Amino-6-carboxy-2-oxo-2H-pyran-4-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15911-87-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Stizolobic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015911872
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Stizolobic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90166588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name STIZOLOBIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QXP0P9096P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Stizolobic acid
Stizolobic acid
Stizolobic acid
Stizolobic acid
Stizolobic acid
Stizolobic acid
Customer
Q & A

Q1: What is stizolobic acid and where is it found?

A1: this compound is a non-proteinogenic amino acid, first isolated from the etiolated seedlings of the plant Stizolobium hassjoo [, ]. It is also found in certain mushroom species, particularly those belonging to the Amanita genus, like Amanita pantherina [, ].

Q2: How is this compound biosynthesized?

A2: this compound biosynthesis originates from the amino acid L-3,4-dihydroxyphenylalanine (DOPA) [, , , ]. This pathway has been observed in both Stizolobium hassjoo and Amanita pantherina [, , ]. Experiments utilizing radiolabeled DOPA confirmed its incorporation into this compound [, ]. The process involves an extradiol ring cleavage of the aromatic ring of DOPA [].

Q3: Are there any enzyme systems known to be involved in the biosynthesis of this compound?

A3: Yes, research suggests the presence of an enzyme system(s) in Stizolobium hassjoo seedlings capable of converting DOPA into this compound [, ]. This enzyme system requires either NADP+ or NAD+ and functions under aerobic conditions [, ].

Q4: What is the chemical structure of this compound?

A4: this compound is a β-(6-carboxy-α′-pyronyl)alanine derivative. Its structure consists of an alanine moiety linked to a 6-carboxy-α′-pyrone ring [, ].

Q5: Has the absolute configuration of this compound been determined?

A5: Yes, through optical resolution and enzymatic analysis, this compound has been confirmed to exist in the L-form [].

Q6: What are the pharmacological activities of this compound?

A6: this compound has been shown to interact with the quisqualate-type glutamate receptors [, , ]. In crayfish neuromuscular junctions, it acts as a competitive antagonist of these receptors [, ]. Research also suggests that this compound can exert excitatory effects on the spinal cord in certain species, though the specific mechanisms might vary across different organisms [, ].

Q7: Are there any known synthetic routes to produce this compound?

A7: Yes, DL-stizolobic acid has been synthesized chemically []. Additionally, biomimetic synthesis strategies have been developed for producing both this compound and 3-(6-carboxy-2-oxo-4-pyridyl)alanine [, ].

Q8: Are there any known derivatives of this compound?

A8: Yes, stizolobinic acid is a structural isomer of this compound, also found in Stizolobium hassjoo and Amanita species. Both compounds share a similar biosynthetic pathway from DOPA [, , , , , ].

Q9: Have any studies investigated the stability and formulation of this compound?

A9: While the provided abstracts don't offer specific details on the stability and formulation of this compound, these aspects are crucial for any potential pharmaceutical applications. Further research is needed to explore appropriate formulation strategies that enhance its stability, solubility, and bioavailability.

Q10: Are there known analytical techniques for detecting and quantifying this compound?

A10: While not explicitly mentioned in the provided abstracts, chromatographic techniques coupled with appropriate detection methods are likely used for the analysis of this compound, as seen in studies investigating its presence in various species [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.